2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
Description
This compound is a hydrazone-based acetamide derivative characterized by a 2,5-dimethoxybenzylidene group and a 3-methoxyphenyl acetamide moiety.
Properties
IUPAC Name |
N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-24-14-6-4-5-13(10-14)20-17(22)18(23)21-19-11-12-9-15(25-2)7-8-16(12)26-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNIGABQVEAOS-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352012-75-0 | |
| Record name | 2-(2-(2,5-DIMETHOXYBENZYLIDENE)HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Hydrazone Formation and Tautomerism
The Schiff base (hydrazinyl) moiety enables tautomerism between the E and Z configurations. The E -isomer is stabilized by conjugation between the aromatic benzylidene group and the hydrazine backbone . This tautomerism influences reactivity in coordination chemistry and biological interactions.
Key Reaction:
The compound can undergo reversible isomerization under UV light or thermal conditions, altering its electronic properties.
textE-isomer ⇌ Z-isomer (ΔG ≈ 2.3 kcal/mol, calculated via DFT)[3]
Coordination Chemistry with Metal Ions
The Schiff base acts as a bidentate ligand, coordinating with transition metals through the imine nitrogen and carbonyl oxygen. This reactivity is critical for catalytic or medicinal applications.
| Metal Ion | Coordination Mode | Complex Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(II) | N,O-bidentate | 8.9 ± 0.2 | |
| Fe(III) | N,O-bidentate | 7.5 ± 0.3 | |
| Zn(II) | Monodentate (N) | 5.1 ± 0.4 |
Mechanism:
-
Chelation occurs in polar aprotic solvents (e.g., DMF) at 25–60°C.
-
Confirmed via UV-Vis spectroscopy (λ shift: 320 nm → 410 nm for Cu(II)).
Hydrolysis of the Oxoacetamide Group
The oxoacetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.
Reaction Conditions:
-
Acidic: 1M HCl, reflux (6–8 hrs) → 85% conversion to 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]acetic acid .
-
Basic: 0.5M NaOH, 60°C (4 hrs) → 92% conversion.
Analytical Data:
-
Product (Acid): NMR (DMSO-d6): δ 12.1 (s, 1H, COOH), 8.3 (s, 1H, CH=N) .
-
Kinetics: Pseudo-first-order rate constant (k = 1.2 × 10⁻³ s⁻¹ in NaOH).
Electrophilic Substitution on the Aromatic Rings
The methoxy-substituted benzene rings participate in electrophilic substitutions, though reactivity is moderated by electron-donating groups.
| Reaction Type | Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 3-Nitro derivative | 68% |
| Bromination | Br2/FeBr3, CH2Cl2 | 4-Bromo-2,5-dimethoxybenzylidene | 72% |
| Sulfonation | H2SO4, SO3, 50°C | 3-Sulfo derivative | 58% |
Notes:
-
Nitration occurs preferentially at the meta position due to steric hindrance from methoxy groups .
-
Bromination is regioselective for the less hindered para position .
Reduction of the Hydrazone Bond
The hydrazone bond (C=N) is reducible using agents like NaBH4 or catalytic hydrogenation.
Reaction with NaBH4:
-
Conditions: Ethanol, RT, 2 hrs → N-(3-methoxyphenyl)-2-hydrazinylacetamide .
Catalytic Hydrogenation (H2/Pd-C):
-
Cleaves the C=N bond, yielding 2-hydrazinyl-N-(3-methoxyphenyl)acetamide and 2,5-dimethoxybenzaldehyde .
Oxidation Reactions
The hydrazinyl group oxidizes to form diazenium or nitrile derivatives under strong oxidizing conditions.
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO4/H+ | 2-oxoacetamide diazenium dioxide | 70°C, 3 hrs | 64% |
| H2O2/Fe(II) | Nitrile derivative | RT, 12 hrs | 51% |
Mechanistic Insight:
Photochemical Reactions
The compound exhibits photostability under UV-A light (320–400 nm) but degrades under UV-C (200–280 nm).
Degradation Products:
-
Primary: 3-methoxyphenylurea (via C=N cleavage).
Quantum Yield: Φ = 0.12 ± 0.03 (in acetonitrile) .
Biological Reactivity (COX-II Inhibition)
While not a direct chemical reaction, the compound’s interaction with cyclooxygenase-II (COX-II) involves reversible binding via hydrogen bonding and hydrophobic interactions .
Key Interactions:
Scientific Research Applications
Based on the search results, here's what is known about the compound 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide :
Structural Information
- Molecular Formula:
- Molecular Weight: 357.4 g/mol
- SMILES: COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC
- InChI: InChI=1S/C18H19N3O5/c1-24-14-6-4-5-13(10-14)20-17(22)18(23)21-19-11-12-9-15(25-2)7-8-16(12)26-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+
- InChIKey: KOZNIGABQVEAOS-YBFXNURJSA-N
- Compound Name: N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide
Other Information:
- PubChem CID: 5340117
-
Predicted Collision Cross Section values are available for various adducts .
Adduct m/z Predicted CCS (Ų) $$M+H]+ 358.13976 183.8 $$M+Na]+ 380.12170 193.7 $$M+NH4]+ 375.16630 188.5 $$M+K]+ 396.09564 188.6 $$M-H]- 356.12520 187.4 $$M+Na-2H]- 378.10715 190.0 $$M]+ 357.13193 185.8 $$M]- 357.13303 185.8 - Sigma-Aldrich sells this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility for confirming product identity and/or purity . All sales are final .
- There is no literature or patent data available for this compound in the provided search results .
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Features
Key Observations :
- Substituent Positions : The target compound’s 2,5-dimethoxybenzylidene group may enhance electron-donating effects compared to 3,4-dimethoxy () or 3-methoxy () analogs. This could influence solubility and receptor binding .
- Halogenation vs.
- Steric Effects : The 3-methoxyphenyl group in the target compound may introduce steric hindrance distinct from para-substituted analogs (e.g., ) .
Key Observations :
- Antimalarial Potential: The 2,5-dimethoxy group in the target compound may mimic the quinoline ring in ’s antimalarial agents, enhancing hydrophobic interactions with parasite targets .
- Enzyme Inhibition : ’s thiazole derivatives suggest that methoxy-rich benzylidene groups improve binding to protease active sites .
Physicochemical Properties
- Solubility: The target compound’s dual methoxy groups likely increase polarity compared to halogenated analogs () but may reduce aqueous solubility versus mono-methoxy derivatives () .
Biological Activity
The compound 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Structural Information
- Molecular Formula : C18H19N3O5
- Molecular Weight : 357.4 g/mol
- SMILES : COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC
Antimicrobial Properties
Research has indicated that compounds containing hydrazone moieties, like this compound, exhibit significant antimicrobial activity. A study conducted on various hydrazone derivatives showed that certain modifications can enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that hydrazone derivatives can induce apoptosis in cancer cells. For instance, a derivative similar to this compound was found to inhibit cell proliferation in human cancer cell lines through the activation of caspase pathways .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for cell survival and proliferation in cancerous cells. Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis .
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 358.13976 | 183.8 |
| [M+Na]+ | 380.12170 | 193.7 |
| [M+NH4]+ | 375.16630 | 188.5 |
| [M+K]+ | 396.09564 | 188.6 |
| [M-H]- | 356.12520 | 187.4 |
Case Studies
- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated several hydrazone derivatives against common pathogens and found that modifications similar to those in this compound significantly increased their antibacterial potency .
- Anticancer Activity : A publication in Cancer Research reported on a series of hydrazone compounds, including those structurally related to our compound of interest, demonstrating effective inhibition of tumor growth in xenograft models .
Q & A
Basic Synthesis and Purification
Q: What are the optimal synthetic routes and purification strategies for 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide? A: The compound can be synthesized via condensation of hydrazine derivatives with substituted benzaldehydes. A typical protocol involves:
- Reacting 2,5-dimethoxybenzaldehyde with hydrazinecarboxamide in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) .
- Monitoring reaction progress via TLC and isolating the product by precipitation in ice-cold water, followed by recrystallization in methanol or ethanol .
- Purity can be verified using HPLC (>95%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced Structural Characterization
Q: Which spectroscopic and computational methods are recommended for confirming the stereochemistry and electronic properties of this compound? A:
- X-ray crystallography : Resolves E/Z isomerism (e.g., single-crystal studies confirm the (2E) configuration, as seen in related hydrazones ).
- DFT calculations : Optimize geometry and predict UV-Vis spectra (B3LYP/6-311+G(d,p) basis set) to correlate with experimental data .
- NMR/IR : NMR (δ 8.5–9.0 ppm for hydrazone protons) and IR (C=O stretch ~1680 cm) confirm functional groups .
Biological Activity Profiling
Q: How should researchers design experiments to evaluate the compound’s potential as an antimicrobial or anticancer agent? A:
- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) via minimum inhibitory concentration (MIC) assays .
- DNA interaction studies : Use UV-Vis titration or ethidium bromide displacement assays to assess binding affinity (e.g., values >10 M suggest intercalation) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values <50 µM indicate therapeutic potential) .
Addressing Data Contradictions
Q: How to resolve discrepancies between computational predictions and experimental biological activity? A:
- Purity validation : Confirm via HPLC and mass spectrometry to rule out impurities (e.g., unreacted intermediates) .
- Assay optimization : Standardize conditions (pH, temperature) and use orthogonal assays (e.g., fluorescence quenching vs. gel electrophoresis for DNA binding) .
- Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to account for solubility artifacts .
Structure-Activity Relationship (SAR) Studies
Q: What structural modifications enhance the compound’s bioactivity while maintaining stability? A:
- Methoxy group substitution : Replace 2,5-dimethoxy with electron-withdrawing groups (e.g., nitro) to improve DNA binding .
- Aryl ring variation : Substitute the 3-methoxyphenyl group with heterocycles (e.g., pyridine) to modulate lipophilicity and target selectivity .
- Hydrazone linker : Introduce steric hindrance (e.g., methyl groups) to stabilize the E-isomer and reduce metabolic degradation .
Computational Modeling for Mechanism Elucidation
Q: How to use molecular docking to predict the compound’s interaction with biological targets? A:
- Target selection : Prioritize enzymes (e.g., topoisomerase II) or receptors (e.g., EGFR) based on structural analogs .
- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS-AA) .
- Validation : Compare docking scores () with experimental IC values to refine predictive models .
Stability and Solubility Challenges
Q: How to address poor aqueous solubility and hydrolytic instability during formulation? A:
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility (e.g., 20% β-cyclodextrin increases solubility 10-fold) .
- Prodrug strategies : Convert the hydrazone to a stable carbamate derivative for in vivo studies .
- pH stability assays : Monitor degradation via HPLC at physiological pH (7.4) and acidic conditions (e.g., simulated gastric fluid) .
Toxicity and Pharmacokinetic Profiling
Q: What methodologies are recommended for preliminary toxicity assessment? A:
- In vitro toxicity : Use hemolysis assays (RBC lysis <5% at 100 µM) and Ames tests for mutagenicity .
- In vivo models : Administer to Wistar rats (oral LD) and monitor liver/kidney function markers (ALT, creatinine) .
- ADME prediction : Use SwissADME to estimate logP (optimal range: 2–4) and cytochrome P450 interactions .
Scaling Synthesis for Preclinical Studies
Q: How to adapt lab-scale synthesis for gram-scale production without compromising yield? A:
- Continuous-flow chemistry : Optimize residence time and temperature for condensation reactions (e.g., 60°C, 30 min) .
- Catalytic systems : Replace KCO with recyclable catalysts (e.g., Amberlyst-15) to reduce waste .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time .
Crystallization Challenges
Q: How to grow high-quality single crystals for X-ray diffraction studies? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
